3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
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Overview
Description
3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their unique chemical structures and versatile applications in various fields, including pharmaceuticals, materials science, and optoelectronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the construction of the imidazo[1,5-a]pyridine core from readily available starting materials. For example, cyclocondensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclocondensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of optoelectronic devices, sensors, and luminescent materials.
Mechanism of Action
The mechanism of action of 3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
3-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid: Different position of the carboxylic acid group.
Uniqueness
3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid is unique due to its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-2-8-11-9(10(13)14)7-5-3-4-6-12(7)8/h2-6H2,1H3,(H,13,14) |
InChI Key |
UDLLFFMDMUDZBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C2N1CCCC2)C(=O)O |
Origin of Product |
United States |
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